5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Purity specification Quality control Reproducibility

5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 1708370-73-3) is a synthetic, fluorinated pyrrolo[2,3-d]pyrimidinone derivative. This compound belongs to the broader pyrrolo[2,3-d]pyrimidine class, a deaza-isostere of adenine that has been extensively exploited as a kinase inhibitor scaffold, particularly against targets such as BTK, JAK, FAK, and CSF1R.

Molecular Formula C12H10FN3O
Molecular Weight 231.23 g/mol
Cat. No. B11873548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
Molecular FormulaC12H10FN3O
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1)N=CNC2=O)C3=CC=CC=C3F
InChIInChI=1S/C12H10FN3O/c13-9-4-2-1-3-7(9)8-5-14-11-10(8)12(17)16-6-15-11/h1-4,6,8H,5H2,(H2,14,15,16,17)
InChIKeyLLVGLTABOCDVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one: A Fluorinated Pyrrolopyrimidinone Scaffold for Kinase-Focused Discovery — What to Know Before Procuring


5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 1708370-73-3) is a synthetic, fluorinated pyrrolo[2,3-d]pyrimidinone derivative [1]. This compound belongs to the broader pyrrolo[2,3-d]pyrimidine class, a deaza-isostere of adenine that has been extensively exploited as a kinase inhibitor scaffold, particularly against targets such as BTK, JAK, FAK, and CSF1R [2]. The 2-fluorophenyl substituent at the C5 position on a partially saturated 6,7-dihydro core distinguishes this compound from more common fully aromatic or N7-substituted pyrrolo[2,3-d]pyrimidine analogs, introducing a specific steric and electronic profile that can alter kinase selectivity . The compound is commercially available in research-grade purity (typically 97–98%) .

Why Generic Pyrrolo[2,3-d]pyrimidine Substitution Is Not Acceptable When the 5-(2-Fluorophenyl)-6,7-dihydro Architecture Matters


The pyrrolo[2,3-d]pyrimidine class spans a vast chemical space where subtle structural variations yield divergent kinase selectivity profiles. For example, within 7H-pyrrolo[2,3-d]pyrimidine-based BTK inhibitors, IC50 values can range from low nanomolar to micromolar depending solely on substitution pattern and ring saturation [1]. The target compound possesses a unique combination of three features: a C5 2-fluorophenyl group, a partially saturated 6,7-dihydro core, and a free N3-H lactam, which together create a pharmacophore distinct from common C5-unsubstituted, N7-alkylated, or fully aromatic pyrrolo[2,3-d]pyrimidine scaffolds . Published data for structurally related 6,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one derivatives confirm that C5 aryl substitution with electron-withdrawing groups significantly modulates antiproliferative activity (IC50 values differing by >10-fold across analogs in HeLa cell assays) [2]. Generic substitution with an unsubstituted 6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-07-9, typically supplied at 95% purity) discards the critical C5 pharmacophoric element essential for target engagement and SAR studies.

Quantitative Differentiation Evidence for 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one vs. Closest Analogs


Commercial Purity: 97–98% vs. 95% for the C5-Unsubstituted Parent Scaffold — A Critical Input-Quality Gate for Reproducible SAR

The target compound is commercially supplied at 97% purity (Chemenu, catalog CM287819) to NLT 98% purity (MolCore, catalog MC677248) . In contrast, the unsubstituted core scaffold 6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-07-9) is typically supplied at only 95% purity from the same vendor . This represents a ≥2–3% absolute purity advantage for the fluorophenyl-substituted compound, reducing the impurity burden that could confound biological assay interpretation or require additional purification before use.

Purity specification Quality control Reproducibility Procurement

C5 2-Fluorophenyl Substitution: Structural Differentiation from the Unsubstituted Core and C5-Phenyl Analog — Pharmacophore Rationale for Kinase Engagement

The target compound incorporates a 2-fluorophenyl substituent at the C5 position of the 6,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one scaffold. This ortho-fluorine substitution introduces both steric bulk and an electron-withdrawing inductive effect absent in the unsubstituted core (CAS 16372-07-9) and electronically distinct from the C5-phenyl analog (CAS 1713463-62-7). Published literature on structurally related 6-substituted pyrrolo[2,3-d]pyrimidine antifolates demonstrates that aryl ring electronics at analogous positions directly modulate cellular uptake via folate receptor α and the proton-coupled folate transporter, with IC50 values spanning from <1 nM to >1 µM depending on the aryl substitution pattern [1]. Similarly, in 5-substituted pyrrolo[2,3-d]pyrimidine-based pp60c-Src tyrosine kinase inhibitors, IC50 values vary from 13.9 µM to 78.4 µM solely as a function of C5 substituent identity [2]. The 2-fluorophenyl group specifically has been associated with enhanced metabolic stability and target binding affinity across multiple kinase inhibitor chemotypes [3].

Pharmacophore design Kinase inhibitor Structure-activity relationship Scaffold differentiation

Partially Saturated 6,7-Dihydro Core vs. Fully Aromatic Pyrrolo[2,3-d]pyrimidine Scaffolds: Conformational and Kinase Selectivity Implications

The target compound features a partially saturated 6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one core, which introduces sp3 hybridization at C6 and C7. This contrasts with the majority of published pyrrolo[2,3-d]pyrimidine kinase inhibitors, which employ a fully aromatic 7H-pyrrolo[2,3-d]pyrimidine scaffold (e.g., the BTK inhibitors described in Expert Opin Ther Pat 2017 [1]). The saturation alters the three-dimensional conformation of the scaffold, potentially enabling kinase selectivity profiles inaccessible to flat, aromatic scaffolds. Published data on a structurally related dihydropyrrolopyrimidine-based PI3Kα inhibitor (CH5132799) demonstrated that this partially saturated scaffold topology can achieve sub-micromolar potency (IC50 = 0.014 µM) against specific lipid kinase targets [2]. In contrast, fully aromatic 7H-pyrrolo[2,3-d]pyrimidine-based multitargeted kinase inhibitors such as compound 5k exhibit a broader inhibition profile with IC50 values ranging from 40 to 204 nM across EGFR, Her2, VEGFR2, and CDK2 [3]. The conformational difference between saturated and aromatic cores may explain divergent selectivity patterns, though no published head-to-head comparison of the exact target compound vs. a matched aromatic analog is available.

Scaffold topology Kinase selectivity Conformational constraint Lead optimization

Computational Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area Compared to the Unsubstituted Scaffold

The target compound has a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 53.5 Ų [1]. By comparison, the C5-unsubstituted core 6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-07-9) has a lower molecular weight (137.14 vs. 231.23 g/mol) and lacks the lipophilic aromatic substituent, resulting in a significantly lower computed logP and different hydrogen-bonding capacity (2 HBD/2 HBA vs. 2 HBD/4 HBA) . The addition of the 2-fluorophenyl group increases molecular complexity (complexity score 405), heavy atom count (17), and introduces a rotatable bond (count = 1) between the phenyl ring and the dihydropyrrolopyrimidine core [1]. These physicochemical differences directly impact solubility, permeability, and protein binding — critical parameters for any compound entering biochemical screening cascades or medicinal chemistry optimization.

Physicochemical properties Drug-likeness Permeability Computational ADME

Synthetic Accessibility: Multi-Step Route Complexity as a Differentiator from Simpler Pyrrolo[2,3-d]pyrimidine Intermediates

The synthesis of 5-(2-fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one requires a multi-step sequence typically involving preparation of 2-fluorobenzaldehyde-derived intermediates, cyclization to form the pyrrolo-pyrimidine framework, and subsequent dehydration or functional group manipulation steps [1]. This contrasts sharply with the commercially abundant and synthetically simpler C5-unsubstituted core (CAS 16372-07-9), which lacks the aryl substitution step entirely. Patent literature on related 5-substituted pyrrolo[2,3-d]pyrimidine syntheses confirms that introducing C5 aryl groups requires additional synthetic operations (typically 2–4 extra steps including condensation, cyclization, and oxidation), increasing both synthetic complexity and cost of in-house preparation [2]. Procuring the pre-formed compound eliminates this synthetic burden.

Synthetic complexity Intermediate sourcing Medicinal chemistry Procurement strategy

CAVEAT: Absence of Published, Comparator-Anchored Biological Potency Data for This Specific Compound — A Critical Procurement Consideration

A comprehensive search of peer-reviewed literature, patents, and authoritative biochemical databases (PubMed, BindingDB, ChEMBL, Therapeutic Target Database) did not identify any published quantitative biological activity data (IC50, Ki, Kd, EC50, or cellular potency) for the specific compound 5-(2-fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 1708370-73-3) [1]. In contrast, closely related pyrrolo[2,3-d]pyrimidine chemotypes — including 5-substituted Src inhibitors (published IC50 values of 13.9–78.4 µM) [2], 6-substituted antifolates (IC50 <1 nM to >1 µM in RFC/PCFT/FR-expressing cell lines) [3], and 7H-pyrrolo[2,3-d]pyrimidine-based BTK inhibitors (IC50 values from 0.9 nM to >100 nM) [4] — have publicly available potency datasets. This means that all differentiation claims in this guide rest on structural, physicochemical, synthetic, and purity-based evidence rather than on experimentally determined biological potency comparisons for this exact compound. Any procurement decision should account for this data gap: the compound's biological activity profile remains uncharacterized in the public domain.

Data gap Due diligence Procurement risk Biological characterization

Recommended Research and Procurement Application Scenarios for 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-Finding and Scaffold-Hopping Campaigns Targeting Under-Explored Chemotypes

Based on the structural differentiation evidence that this compound combines a partially saturated 6,7-dihydro core with a C5 2-fluorophenyl substituent — a topology distinct from the dominant fully aromatic 7H-pyrrolo[2,3-d]pyrimidine kinase inhibitor chemotypes [1] — this compound is suited as a screening deck member for kinase panels where novel scaffold topology is prioritized. The class-level inference that dihydropyrrolopyrimidine scaffolds can achieve nanomolar potency against specific kinases (e.g., PI3Kα IC50 = 0.014 µM for CH5132799 ) supports its inclusion in diversity-oriented screening sets.

Medicinal Chemistry Lead Optimization: C5 Aryl SAR Exploration with Pre-Installed Fluorine for Metabolic Stability

The 2-fluorophenyl group at C5 provides a pre-installed fluorine atom associated with enhanced metabolic stability and binding affinity in kinase inhibitor programs [1]. Combined with the established class-level SAR showing that C5 aryl substitution can modulate pp60c-Src inhibitory activity over a ~5.6-fold IC50 range , this compound serves as an ideal starting point for systematic C5 aryl SAR exploration where the ortho-fluorine effect on potency, selectivity, and microsomal stability can be benchmarked against the C5-phenyl analog (CAS 1713463-62-7) and the C5-unsubstituted core (CAS 16372-07-9).

Synthetic Intermediate Procurement: Avoiding Multi-Step In-House Synthesis for Efficient Resource Allocation

For research groups building pyrrolo[2,3-d]pyrimidine-focused compound libraries, procuring the pre-formed 5-(2-fluorophenyl) compound eliminates an estimated 2–4 synthetic steps compared to in-house preparation starting from unsubstituted intermediates [1]. The commercial availability at 97–98% purity exceeds the purity typically achievable from small-scale academic synthesis, ensuring consistent input quality for downstream derivatization (e.g., N3-alkylation, C2 amination, or further C6/C7 functionalization). This procurement scenario is particularly cost-effective when the value of researcher time and purification costs are weighed against the commercial purchase price.

Physicochemical Property Benchmarking in Drug Discovery Screening Cascades

The well-characterized computed physicochemical profile of this compound — XLogP3 of 1.1, TPSA of 53.5 Ų, molecular weight of 231.23 g/mol, and a single rotatable bond [1] — places it within favorable drug-like property space. These properties are quantitatively differentiated from the smaller, less lipophilic unsubstituted core (MW 137.14) . For screening cascades that employ computational property filters (e.g., CNS MPO, QikProp, or in-house ADME models), this compound's property profile makes it suitable for assessing permeability and solubility behavior of C5-arylated dihydropyrrolopyrimidines before committing to extensive analog synthesis.

Quote Request

Request a Quote for 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.